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molecular formula C8H10ClNO2 B095586 2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride CAS No. 16081-46-2

2,3-Dihydro-1,4-benzodioxin-5-amine hydrochloride

Cat. No. B095586
M. Wt: 187.62 g/mol
InChI Key: WBCBWPNJOUYRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06114334

Procedure details

1,4-Benzodioxan-5-carboxylic acid (120 g) was added in portions at 40° C. to a stirred mixture of hydroxylamine hydrochloride (52 g) and polyphosphoric acid (380 g), then the mixture was heated to an internal temperature of 120° C. The source of heat was removed, and the mixture was stirred vigorously until frothing subsided, then it was stirred at 165° C. for 90 minutes, cooled to 80° C., added to an excess of ice-water, and basified by the addition of 5M aqueous sodium hydroxide solution. The product was extracted into ethyl acetate (6×500 ml), the extracts were dried (MgSO4), and the solvent removed in vacuo. The residue was dissolved in ethyl acetate (800 ml), and the cloudy solution was filtered then saturated with hydrogen chloride. The resulting solid was collected by filtration, washed with ethyl acetate, and dried in vacuo at ambient temperature to give 1,4-benzodioxan-5-amine monohydrochloride as a buff solid (65.9 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
380 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10](C(O)=O)[C:5]=2[O:4][CH2:3][CH2:2]1.[ClH:14].[NH2:15]O>>[ClH:14].[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([NH2:15])[C:5]=2[O:4][CH2:3][CH2:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2C(=O)O
Name
Quantity
52 g
Type
reactant
Smiles
Cl.NO
Name
polyphosphoric acid
Quantity
380 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred vigorously until frothing
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The source of heat
CUSTOM
Type
CUSTOM
Details
was removed
STIRRING
Type
STIRRING
Details
it was stirred at 165° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 80° C.
ADDITION
Type
ADDITION
Details
added to an excess of ice-water
ADDITION
Type
ADDITION
Details
basified by the addition of 5M aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ethyl acetate (6×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (800 ml)
FILTRATION
Type
FILTRATION
Details
the cloudy solution was filtered
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried in vacuo at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
Cl.O1CCOC2=C1C=CC=C2N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 65.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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